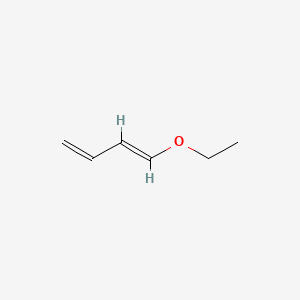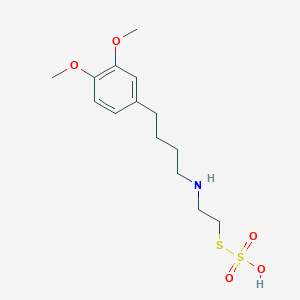
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester is a complex organic compound with the molecular formula C22H27NO2 This compound is characterized by the presence of an ester functional group, which is derived from acetic acid and diphenylacetic acid, and an amine group attached to a cyclopentylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(cyclopentylmethylamino)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the formation of the ester bond. The reaction can be represented as follows:
Diphenylacetic acid+2-(cyclopentylmethylamino)ethanolAcid catalystAcetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities.
化学反応の分析
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylacetic acid and 2-(cyclopentylmethylamino)ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions involving the amine group.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclopentylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclopentylmethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release diphenylacetic acid, which may act as an inhibitor or modulator of specific enzymes. The amine group can interact with receptors, potentially affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
Diphenylacetic acid: A precursor in the synthesis of the ester, known for its use in organic synthesis.
2-(Cyclopentylmethylamino)ethanol: Another precursor, used in the synthesis of various organic compounds.
Diphenylmethanol: A reduction product of the ester, used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclopentylmethylamino)ethyl ester is unique due to its combination of an ester and an amine group, which allows it to participate in a wide range of chemical reactions. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
21461-65-4 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
2-[cyclopentyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-23(20-14-8-9-15-20)16-17-25-22(24)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20-21H,8-9,14-17H2,1H3 |
InChIキー |
NYGYKFAEMKJDJP-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
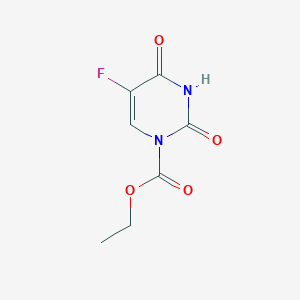
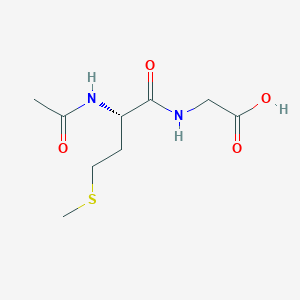
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
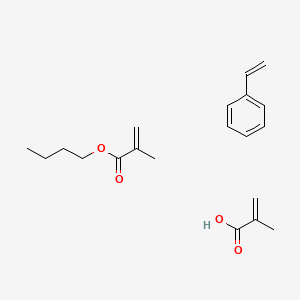

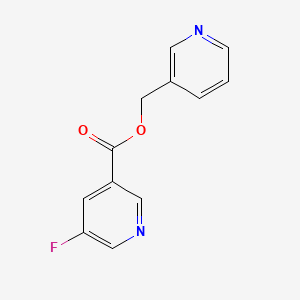
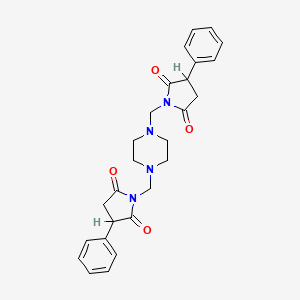


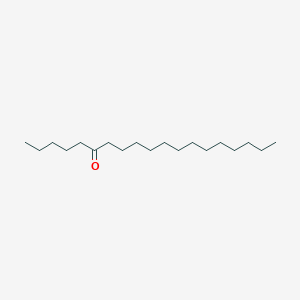
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
